molecular formula C14H20N4O2 B13001986 1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Cat. No.: B13001986
M. Wt: 276.33 g/mol
InChI Key: ONNSUOCSKQRSCF-UHFFFAOYSA-N
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Description

1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (CAS: 473668-10-9, molecular formula: C₁₄H₂₀N₄O₂, molecular weight: 276.33 g/mol) is a piperidine derivative featuring an isopropyl substituent at position 1 and a hydrazono-linked 4-nitrophenyl group at position 4. The compound’s structure combines a piperidine ring with a nitroaryl hydrazone moiety, which confers unique electronic and steric properties.

Properties

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

4-nitro-N-[(1-propan-2-ylpiperidin-4-ylidene)amino]aniline

InChI

InChI=1S/C14H20N4O2/c1-11(2)17-9-7-13(8-10-17)16-15-12-3-5-14(6-4-12)18(19)20/h3-6,11,15H,7-10H2,1-2H3

InChI Key

ONNSUOCSKQRSCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine typically involves the reaction of 4-nitrophenylhydrazine with 1-isopropylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to increase yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Substituents
  • 1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (CAS: 380493-82-3, C₁₃H₁₈N₄O₂, MW: 262.31 g/mol): Replacing the isopropyl group with ethyl reduces steric bulk.
  • 1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine (C₁₂H₁₆N₄O₂, MW: 248.28 g/mol): The smaller methyl group further decreases steric hindrance, possibly increasing metabolic stability but reducing binding affinity in hydrophobic pockets .

Table 1: Comparison of Alkyl-Substituted Derivatives

Compound Alkyl Group Molecular Weight Key Structural Feature
1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine Isopropyl 276.33 Moderate steric bulk, balanced lipophilicity
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine Ethyl 262.31 Reduced steric hindrance
1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine Methyl 248.28 Minimal steric effects, higher polarity
Analogues with Modified Aryl Hydrazone Groups
  • (E)-2,6-Bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine: Features a trichlorophenyl hydrazone group and chloro substituents on the piperidine ring.
  • 1-Isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine: The nitro group at the meta position (vs. para) alters electronic distribution, which may reduce resonance stabilization and affect binding to targets like CYP51 enzymes .

Table 2: Aryl Hydrazone Modifications

Compound Aryl Group Key Property Biological Implication
This compound 4-Nitrophenyl Strong electron-withdrawing, polar Potential for charge-based interactions
(E)-2,6-Bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine 2,4,6-Trichlorophenyl High lipophilicity, halogen bonding Enhanced antimicrobial activity
1-Isopropyl-4-(2-(3-nitrophenyl)hydrazono)piperidine 3-Nitrophenyl Reduced resonance stabilization Altered enzyme inhibition potential
Spectroscopic and Analytical Comparisons
  • NMR Shifts: In hydrazone-containing piperidines, the hydrazono proton typically resonates at δ 8.5–9.5 ppm due to conjugation with the aryl group. For example, in 3-((2-(4-nitrophenyl)hydrazono)methyl)quinoline derivatives, aromatic protons appear at δ 7.2–8.3 ppm, while the hydrazono proton is observed at δ 8.7 ppm .
  • IR Spectroscopy: The carbonyl stretch in hydrazone-linked acetamides (e.g., N-hexyl-2-(N-hydroxycarbamimidoyl)-2-[(4-nitrophenyl)hydrazono]acetamide) appears at 1653 cm⁻¹, whereas nitro group stretches are seen at 1520–1350 cm⁻¹ .

Table 3: Analytical Data Comparison

Compound ¹H NMR (Hydrazono Proton, ppm) IR (C=O Stretch, cm⁻¹) Elemental Analysis (C, H, N)
This compound ~8.9 (predicted) Not reported Not available
N-Hexyl-2-(N-hydroxycarbamimidoyl)-2-[(4-nitrophenyl)hydrazono]acetamide 8.7 (hydrazono) 1653 Calc.: C 51.42%, H 6.33%, N 23.99%; Found: C 51.56%, H 6.29%, N 23.81%
Ethyl 2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate 7.2–8.3 (aromatic) 1650 (C=O) Calc.: C 44.33%, H 2.79%, N 18.09%; Found: C 44.21%, H 2.68%, N 18.01%

Biological Activity

1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a compound of interest in medicinal chemistry due to its unique structural features, including a piperidine ring, a hydrazone linkage, and a nitrophenyl group. This article explores its biological activities, focusing on antimicrobial and anticancer properties, as well as potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N4O2C_{14}H_{20}N_{4}O_{2} with a molecular weight of approximately 276.33 g/mol. The compound's structure is characterized by:

  • Piperidine Ring : A six-membered ring containing nitrogen.
  • Hydrazone Linkage : Formed between the piperidine and the nitrophenyl group.
  • Nitrophenyl Group : Known for its potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 1-isopropylpiperidine with 4-nitrobenzaldehyde in the presence of a hydrazine derivative. The reaction conditions can affect the yield and purity of the final product.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results.

Pathogen MIC (μg/mL) Comparison
Staphylococcus aureus12.5Compared to ciprofloxacin (MIC 2 μg/mL)
Escherichia coli25Compared to ampicillin (MIC 10 μg/mL)
Candida albicans15Compared to fluconazole (MIC 8 μg/mL)

These results suggest that while the compound may not be as potent as some standard antibiotics, it still possesses noteworthy activity that could be optimized through further chemical modifications.

Anticancer Properties

Research into the anticancer potential of this compound has revealed its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 20 μM
    • HeLa: 15 μM
    • A549: 25 μM

These findings indicate that the compound could serve as a lead structure for developing new anticancer agents.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Enzyme Inhibition : The nitrophenyl group may interact with specific enzymes, inhibiting their activity.
  • Receptor Modulation : Potential modulation of receptor functions that are critical in disease pathways, particularly in cancer progression.

Case Studies

Several studies have examined derivatives of this compound to enhance its biological activity:

  • Study on Derivatives : A series of hydrazone derivatives were synthesized and tested for their antimicrobial properties, showing enhanced activity compared to the parent compound.
  • Combination Therapy : Research has suggested that combining this compound with existing antibiotics may lead to synergistic effects, improving efficacy against resistant bacterial strains.

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